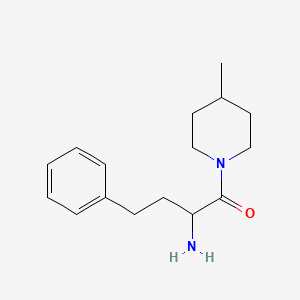

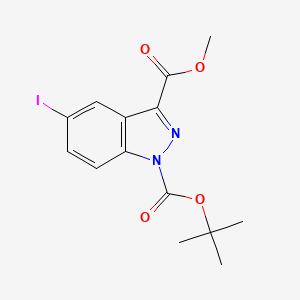

5-Amino-2-cyclopropylmethoxy-benzoic acid methyl ester

Overview

Description

Fatty acid methyl esters (FAMEs) are a type of fatty acid ester that are derived by transesterification of fats with methanol . They are used to produce detergents and biodiesel .

Synthesis Analysis

FAMEs are typically produced by an alkali-catalyzed reaction between fats and methanol in the presence of a base such as sodium hydroxide, sodium methoxide, or potassium hydroxide . BF3-methanol is one of the fastest and most convenient ways to convert fatty acids to their methyl ester derivatives .Molecular Structure Analysis

Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis

In industrial production, FAMEs are easier to handle in comparison to fatty acids, since they have the advantage of lower boiling points and are less corrosive . The methyl esterification of fatty acids to FAMEs is a frequently used derivatization method in fatty acid analysis by GC .Physical And Chemical Properties Analysis

Ester molecules are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .Scientific Research Applications

Antimicrobial and Anthelmintic Potential

Research on benzimidazolopeptides, which are structurally related to 5-Amino-2-cyclopropylmethoxy-benzoic acid methyl ester, has demonstrated significant antimicrobial and anthelmintic activities. These compounds have shown effectiveness against pathogenic fungal strains such as Candida albicans and Aspergillus niger, as well as gram-negative bacterial strains like Pseudomonas aeruginosa and Escherichia coli (Dahiya & Pathak, 2007).

Crystal Structure Analysis

In a study involving a structurally similar compound, 2-[(4-Methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl-aminosulfonyl] benzoic acid methyl ester, the crystal structure was analyzed, revealing insights into the molecular configuration and potential for drug design (Ming & South, 2004).

Antibacterial Activity

Another similar compound, 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester, was studied for its structural properties and antibacterial activity. This study contributes to the understanding of how structural variations in benzimidazole derivatives can influence their biological activity, which is relevant to the exploration of 5-Amino-2-cyclopropylmethoxy-benzoic acid methyl ester (Abdel Ghani & Mansour, 2011).

Anti-proliferative and Antimicrobial Activity

Research on derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid, which share some structural similarities, has shown promising anti-proliferative and antimicrobial activities. These findings could inform the potential applications of 5-Amino-2-cyclopropylmethoxy-benzoic acid methyl ester in similar contexts (Zarafu, 2020).

Safety And Hazards

Future Directions

properties

IUPAC Name |

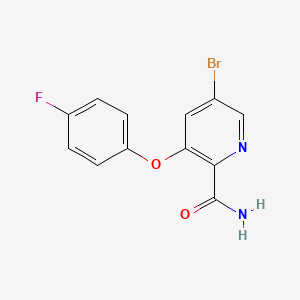

methyl 5-amino-2-(cyclopropylmethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-15-12(14)10-6-9(13)4-5-11(10)16-7-8-2-3-8/h4-6,8H,2-3,7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHHXUGKBVSQDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)OCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-cyclopropylmethoxy-benzoic acid methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride](/img/structure/B1400758.png)